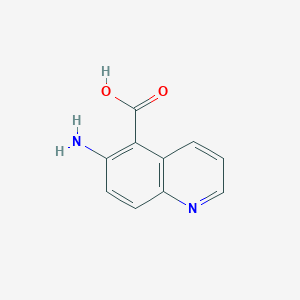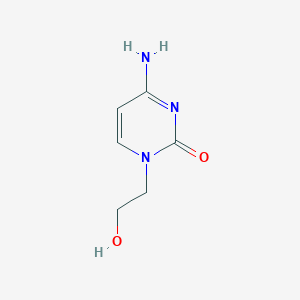![molecular formula C14H19N3 B8735340 4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene](/img/structure/B8735340.png)
4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline is a complex organic compound with significant applications in life sciences research. It is known for its unique structure, which includes a fused pyrido-pyrrolo-quinoxaline ring system. This compound is often used as an inhibitor in various biochemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline typically involves multiple steps. One common method starts with the precursor (6bR,10aS)-ethyl 3-methyl-2,3,6b,7,10,10a-hexahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline-8(9H)-carboxylate. This compound undergoes hydrolysis with hydrogen chloride in water at 95°C for 15 hours, followed by neutralization with sodium hydroxide in tert-butyl methyl ether and water at 10-30°C .
Industrial Production Methods
the synthesis methods used in laboratories can be scaled up with appropriate adjustments to reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce various hydrogenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline is widely used in scientific research due to its inhibitory properties. It is particularly valuable in:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline involves its interaction with specific molecular targets. It acts as an inhibitor by binding to active sites on enzymes or receptors, thereby blocking their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying cellular processes and developing new drugs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’4,5]pyrrolo[1,2,3-de]quinoxaline dihydrochloride: A similar compound with added hydrochloride groups, which may affect its solubility and reactivity.
1H-Pyrido[3’,4’4,5]pyrrolo[1,2,3-de]quinoxaline: Another related compound with a similar core structure but different functional groups.
Uniqueness
What sets 3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3’,4’:4,5]pyrrolo[1,2,3-de]quinoxaline apart is its specific methylation and hydrogenation pattern, which confer unique inhibitory properties and make it particularly useful in life sciences research .
Eigenschaften
Molekularformel |
C14H19N3 |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene |
InChI |
InChI=1S/C14H19N3/c1-16-7-8-17-12-5-6-15-9-11(12)10-3-2-4-13(16)14(10)17/h2-4,11-12,15H,5-9H2,1H3 |
InChI-Schlüssel |
QLGUCSLWLPCOTR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN2C3CCNCC3C4=C2C1=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Hexahydro-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B8735265.png)
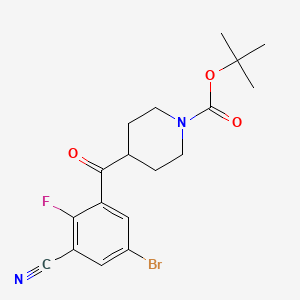

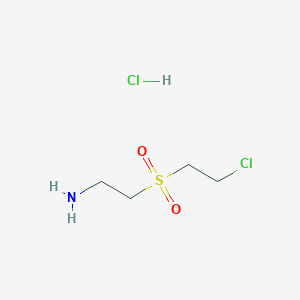

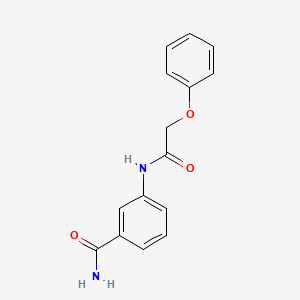

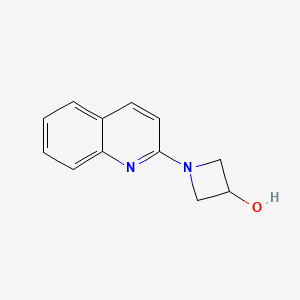
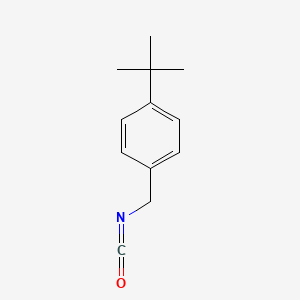

![1-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone](/img/structure/B8735331.png)
